molecular formula C10H12N4O2 B1416262 1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 1030477-07-6

1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B1416262
CAS No.: 1030477-07-6
M. Wt: 220.23 g/mol
InChI Key: WHGADUULBTXXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 1-[2-(Methoxymethyl)-7-methyltriazolo[1,5-a]pyrimidin-6-yl]ethanone exhibits a complex heterocyclic structure that requires careful nomenclature analysis to understand its chemical identity. The International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions that reflect the compound's structural features and substitution patterns. The molecule contains a fused triazolopyrimidine ring system with specific substituents at defined positions, creating a unique chemical entity with distinct properties.

The molecular formula of this compound is C₁₀H₁₂N₄O₂, indicating the presence of ten carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This composition reflects the heterocyclic nature of the triazolopyrimidine core structure combined with the methoxymethyl and methyl substituents. The molecular weight has been determined to be 220.23 grams per mole, which provides essential information for analytical and synthetic applications. The Chemical Abstracts Service registry number 1030477-07-6 serves as a unique identifier for this specific compound in chemical databases and literature.

The structural architecture reveals several key functional groups that contribute to the compound's chemical behavior and potential biological activity. The ethanone moiety at position 6 of the triazolopyrimidine ring introduces a carbonyl functionality that can participate in various chemical reactions and intermolecular interactions. The methoxymethyl group at position 2 provides both steric bulk and potential hydrogen bonding capabilities through its oxygen atoms. The methyl group at position 7 contributes to the overall hydrophobic character of the molecule while influencing its electronic properties.

The simplified molecular input line entry system representation CC(C1=C(C)N2C(N=C1)=NC(COC)=N2)=O provides a linear notation that captures the connectivity and bonding patterns within the molecule. This representation facilitates computational analysis and database searching while maintaining the essential structural information. The molecular descriptor number MFCD11058112 further assists in cataloging and referencing this compound in chemical inventories and research databases.

Crystallographic Studies and X-ray Diffraction Patterns

Crystallographic analysis of triazolopyrimidine derivatives provides valuable insights into their solid-state structures and intermolecular interactions. While specific crystallographic data for 1-[2-(Methoxymethyl)-7-methyltriazolo[1,5-a]pyrimidin-6-yl]ethanone is limited in the available literature, related compounds in this chemical family have been subjected to detailed structural studies. X-ray diffraction techniques have been employed to determine the three-dimensional arrangements of similar triazolopyrimidine systems, revealing important information about bond lengths, bond angles, and crystal packing arrangements.

The crystallographic examination of related triazolopyrimidine compounds has demonstrated that these molecules typically adopt planar or near-planar conformations for the fused ring system. The planarity is maintained through the aromatic character of both the triazole and pyrimidine rings, which allows for effective π-orbital overlap and electronic delocalization. Substituents attached to the ring system can influence the overall molecular geometry, particularly when bulky groups are present that may introduce steric strain or force deviations from planarity.

Crystal structure determinations of triazolopyrimidine derivatives have utilized synchrotron radiation sources and advanced detector systems to achieve high-resolution data collection. These studies typically employ single crystal specimens that are cooled to cryogenic temperatures to minimize thermal motion and enhance diffraction quality. The resulting electron density maps provide precise atomic coordinates and enable detailed analysis of molecular conformations and intermolecular interactions within the crystal lattice.

The crystal packing arrangements observed in triazolopyrimidine structures often involve hydrogen bonding networks that stabilize the solid-state structure. These interactions can occur between nitrogen atoms in the heterocyclic rings and hydrogen atom donors from substituents or neighboring molecules. The presence of oxygen-containing functional groups, such as the methoxymethyl and ethanone moieties in the target compound, provides additional opportunities for hydrogen bonding and dipole-dipole interactions that influence crystal stability and physical properties.

Tautomeric Forms and Resonance Stabilization Mechanisms

Tautomerism represents a significant structural consideration for triazolopyrimidine compounds, including 1-[2-(Methoxymethyl)-7-methyltriazolo[1,5-a]pyrimidin-6-yl]ethanone. The fused heterocyclic system contains multiple nitrogen atoms that can participate in proton transfer reactions, potentially leading to different tautomeric forms with distinct electronic and chemical properties. Understanding these tautomeric equilibria is crucial for predicting the compound's behavior in various chemical and biological environments.

Research on related triazolopyrimidine systems has revealed the existence of ring-chain tautomerism, where the fused ring structure can undergo reversible opening and closing reactions. This phenomenon has been demonstrated for triazolopyrimidine derivatives through careful synthetic and analytical studies. The diazoalkylideneamine-triazole ring-chain tautomerism involves the temporary disruption of the fused ring system, creating linear tautomeric forms that can subsequently recycle to reform the original cyclic structure.

The resonance stabilization of triazolopyrimidine compounds contributes significantly to their chemical stability and electronic properties. The fused ring system benefits from extensive π-electron delocalization across both the triazole and pyrimidine portions of the molecule. This delocalization is facilitated by the planar geometry of the ring system and the availability of π-orbitals on the nitrogen and carbon atoms. The electron-withdrawing nature of the nitrogen atoms in the rings influences the electron density distribution and affects the reactivity of substituents attached to the ring system.

The presence of the ethanone functionality at position 6 introduces additional resonance considerations, as the carbonyl group can participate in conjugation with the aromatic ring system. This conjugation can extend the π-electron system and influence the overall electronic structure of the molecule. The methoxymethyl substituent at position 2 may also contribute to the electronic properties through inductive effects and potential resonance interactions with the ring system.

Comparative Analysis with Related Triazolopyrimidine Derivatives

Comparative structural analysis with related triazolopyrimidine derivatives provides valuable context for understanding the unique features of 1-[2-(Methoxymethyl)-7-methyltriazolo[1,5-a]pyrimidin-6-yl]ethanone. Several closely related compounds have been characterized in the literature, offering opportunities to examine structure-activity relationships and identify key structural determinants that influence chemical and biological properties.

The compound 1-{7-Methyl-2-[(2-methylbenzyl)thio]triazolo[1,5-a]pyrimidin-6-yl}ethanone shares the same core triazolopyrimidine structure with an ethanone group at position 6 and a methyl group at position 7. However, this derivative features a bulky 2-methylbenzylthio substituent at position 2 instead of the methoxymethyl group. The molecular formula C₁₆H₁₆N₄OS and molecular weight of 312.39 grams per mole reflect the increased size and complexity introduced by the benzylthio moiety. This substitution significantly alters the compound's lipophilicity and potential for intermolecular interactions.

Another related compound, methyl 5-methyl-7-(trifluoromethyl)triazolo[1,5-a]pyrimidine-2-carboxylate, demonstrates how different substitution patterns can dramatically alter the electronic properties of the triazolopyrimidine scaffold. The trifluoromethyl group at position 7 introduces strong electron-withdrawing effects that influence the entire ring system's reactivity. The carboxylate functionality at position 2 provides a different chemical handle compared to the methoxymethyl group, affecting both synthetic accessibility and potential biological interactions.

The comparison with 1-{5,7-dimethyl-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one reveals the impact of substitution at position 5 versus position 2. This compound maintains the ethanone functionality at position 6 and methyl group at position 7 but features an additional methyl group at position 5 rather than the methoxymethyl substitution at position 2. The molecular formula C₉H₁₀N₄O and molecular weight differences highlight how seemingly minor structural modifications can significantly impact the compound's properties.

Table 1: Comparative Molecular Properties of Related Triazolopyrimidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Target compound C₁₀H₁₂N₄O₂ 220.23 1030477-07-6 2-methoxymethyl, 6-ethanone, 7-methyl
Benzylthio derivative C₁₆H₁₆N₄OS 312.39 879044-17-4 2-benzylthio, 6-ethanone, 7-methyl
Trifluoromethyl derivative C₇H₆F₃N₅O₂ 217.15 339201-69-3 2-carboxylate, 5-methyl, 7-trifluoromethyl
Dimethyl derivative C₉H₁₀N₄O 190.20 - 5-methyl, 6-ethanone, 7-methyl

Properties

IUPAC Name

1-[2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-6-8(7(2)15)4-11-10-12-9(5-16-3)13-14(6)10/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGADUULBTXXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)COC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzyme activity. Additionally, this compound has been found to interact with various proteins involved in signal transduction pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. The mechanism behind these effects involves the disruption of cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. Furthermore, this compound has been shown to affect normal cells by modulating immune responses and reducing inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, degradation products may form, which can alter the compound’s activity and efficacy. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth and inflammation. At higher doses, toxic effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects. These findings highlight the importance of optimizing dosage regimens for safe and effective use of this compound in therapeutic applications.

Biological Activity

1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is C10H12N4O2, with a molecular weight of 220.23 g/mol. This compound exhibits potential as an inhibitor of specific enzymes, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer proliferation.

The compound's biochemical properties include its ability to interact with various enzymes and proteins. Notably, it has been shown to inhibit CDKs, leading to cytotoxic effects in cancer cells by inducing apoptosis and inhibiting cell proliferation. The inhibition of CDKs can disrupt the cell cycle, making this compound a potential therapeutic agent for cancer treatment.

PropertyValue
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Purity≥95%

The primary mechanism of action for this compound involves the inhibition of enzyme activity through binding to the active sites of target enzymes. This action results in the modulation of various signaling pathways critical for cell survival and proliferation.

Enzyme Inhibition

  • Target Enzymes : Cyclin-dependent kinases (CDKs)
  • Effect : Induction of apoptosis and inhibition of cell proliferation in cancer cells

Cellular Effects

The effects of this compound vary depending on the cellular context:

  • In cancerous cells, it has demonstrated cytotoxic effects , leading to decreased viability.
  • The compound has been observed to induce apoptosis , a programmed cell death mechanism crucial for eliminating damaged or abnormal cells.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various cancer models. For instance:

  • In Vitro Studies : A study reported that this compound exhibited significant inhibition of CDK activity in several cancer cell lines, leading to reduced cell growth and increased apoptosis rates .
  • In Vivo Studies : Preclinical trials using xenograft models showed that administration of this compound resulted in tumor regression in models with amplified CCNE1 genes, indicating its potential as a targeted therapy for specific cancer types .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolopyrimidine derivatives, focusing on substituent effects, synthetic pathways, and biological relevance.

Substituent-Driven Structural and Functional Differences

Substituents at positions 2, 5, 6, and 7 of the triazolopyrimidine scaffold critically influence physicochemical and biological properties. Key examples from the evidence include:

Compound Name Substituents (Position) Key Properties/Findings Reference
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 2-CF₃, 7-OH Enhanced polarity; potential for hydrogen bonding due to hydroxyl group
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 2-Ph, 5-Me, 7-Me Increased hydrophobicity; improved metabolic stability in pharmacokinetic studies
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 3-F-Ph, 5-Me Stereoselective binding to FcRn receptor; chiral separation achieved via SFC
1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 7-Benzodioxol, 5-Me Electron-rich aromatic system; potential CNS activity due to benzodioxol moiety
1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 7-OH Simplified structure; used as a precursor for further functionalization

Key Observations :

  • Hydrophobic Substituents (e.g., Ph, Me) : Aromatic (phenyl) or alkyl (methyl) groups at positions 2, 5, or 7 improve lipophilicity, aiding blood-brain barrier penetration .
  • Stereochemistry : Racemic mixtures (e.g., ) require chiral resolution for pharmacological applications, highlighting the importance of stereoselective synthesis .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a multi-step synthesis route for this compound?

  • Methodology : Prioritize solvent compatibility (e.g., ethanol/water mixtures for safety and yield ), catalyst selection (e.g., TMDP for regioselectivity despite toxicity concerns ), and purification via silica gel column chromatography . Intermediate characterization using TLC and melting point analysis ensures stepwise fidelity . Final structural confirmation requires 1H^{1}\text{H}/13C^{13}\text{C} NMR and X-ray crystallography .

Q. Which spectroscopic methods are essential for confirming structural integrity?

  • Methodology :

  • NMR : Assign peaks for the methoxymethyl group (δ3.3\delta \sim 3.3 ppm for OCH3_3) and acetyl moiety (δ2.5\delta \sim 2.5 ppm for CH3_3) .
  • X-ray crystallography : Resolve fused triazolo-pyrimidine ring geometry and substituent orientations .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (1700\sim 1700 cm1^{-1}) and hydrogen bonding involving the triazole ring .

Q. How can initial biological activity screening be optimized for this compound?

  • Methodology : Use in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to quantify IC50_{50} values . Parallel enzyme inhibition studies (e.g., CDK2/cyclin A2) validate target engagement via competitive binding assays . Ensure purity >95% (HPLC) to exclude false positives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize bioactivity variations among analogs?

  • Methodology :

  • Substituent modulation : Compare methoxymethyl (current compound) vs. trifluoromethyl (enhanced lipophilicity ) or chlorophenyl (steric effects ).
  • Quantitative SAR (QSAR) : Calculate logP and polar surface area to correlate solubility with cytotoxicity .
  • Crystallographic docking : Map substituent interactions with CDK2’s ATP-binding pocket using PDB models .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

  • Methodology :

  • Assay standardization : Control cell passage number, culture media, and incubation time .
  • Metabolic profiling : Use LC-MS to identify prodrug activation or off-target effects .
  • Cross-validation : Compare results with structurally related triazolopyrimidines (e.g., pyrazolo[3,4-d]pyrimidine derivatives ).

Q. How can chiral separation improve pharmacological efficacy?

  • Methodology : Employ chiral stationary phases (e.g., Chiralpak AD) with heptane/isopropanol (8:2) for enantiomer resolution . Validate enantiopurity via SFC (supercritical fluid chromatography) and assign configurations using ECD spectroscopy . Test separated isomers in kinase assays to identify the active enantiomer .

Q. What in vitro models best predict in vivo pharmacokinetics?

  • Methodology :

  • Permeability : Use Caco-2 monolayers to estimate intestinal absorption .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to assess metabolic clearance .
  • Plasma protein binding : Equilibrium dialysis to quantify free fraction .

Q. How do computational methods guide lead optimization?

  • Methodology :

  • Molecular dynamics (MD) : Simulate binding persistence of methoxymethyl group in CDK2’s hydrophobic pocket .
  • Free energy perturbation (FEP) : Predict affinity changes for substituent modifications (e.g., replacing methyl with cyclopropyl ).
  • ADMET prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.